N-(3-Bromophenyl)-4-(2-phenyl-1,3-oxazol-5-yl)pyrimidin-2-amine

Physicochemical profiling Lipophilicity Drug design

N-(3-Bromophenyl)-4-(2-phenyl-1,3-oxazol-5-yl)pyrimidin-2-amine [CAS 647030-94-2] is a heterocyclic small molecule (C19H13BrN4O, MW 393.2 g/mol) belonging to the 2,4-disubstituted pyrimidine class. Its structure features a pyrimidine core substituted at the 4-position with a 2-phenyl-1,3-oxazol-5-yl moiety and at the 2-amino position with a 3-bromophenyl group.

Molecular Formula C19H13BrN4O
Molecular Weight 393.2 g/mol
CAS No. 647030-94-2
Cat. No. B12594135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Bromophenyl)-4-(2-phenyl-1,3-oxazol-5-yl)pyrimidin-2-amine
CAS647030-94-2
Molecular FormulaC19H13BrN4O
Molecular Weight393.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC=C(O2)C3=NC(=NC=C3)NC4=CC(=CC=C4)Br
InChIInChI=1S/C19H13BrN4O/c20-14-7-4-8-15(11-14)23-19-21-10-9-16(24-19)17-12-22-18(25-17)13-5-2-1-3-6-13/h1-12H,(H,21,23,24)
InChIKeyCLYHVIDAXUYWNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Bromophenyl)-4-(2-phenyl-1,3-oxazol-5-yl)pyrimidin-2-amine (CAS 647030-94-2): Chemical Identity and Scaffold Overview for Procurement Screening


N-(3-Bromophenyl)-4-(2-phenyl-1,3-oxazol-5-yl)pyrimidin-2-amine [CAS 647030-94-2] is a heterocyclic small molecule (C19H13BrN4O, MW 393.2 g/mol) belonging to the 2,4-disubstituted pyrimidine class [1]. Its structure features a pyrimidine core substituted at the 4-position with a 2-phenyl-1,3-oxazol-5-yl moiety and at the 2-amino position with a 3-bromophenyl group. This chemotype forms part of a broader family of 2-aryl oxazolo-pyrimidine hybrids that have been explored as adenosine kinase inhibitors [2] and for insecticidal/acaricidal applications [3]. The compound is catalogued in PubChem (CID 71378973) and DSSTox (DTXSID70801566) [1].

Why N-(3-Bromophenyl)-4-(2-phenyl-1,3-oxazol-5-yl)pyrimidin-2-amine Cannot Be Replaced by Generic Analogs


Within the 4-(2-phenyloxazol-5-yl)pyrimidin-2-amine pharmacophore family, the N-aryl substituent at the 2-amino position critically modulates both molecular recognition and physicochemical properties. Analogs bearing –F, –OCH3, –NO2, or –H at the meta- or para-positions of the N-phenyl ring exhibit distinct lipophilicity, hydrogen-bonding, and steric profiles that directly alter target binding and cellular permeability [1]. For adenosine kinase inhibition, subtle modifications to the 2-aryl region produced potency shifts exceeding 10-fold in related oxazolo-pyrimidines [2]. Consequently, substituting CAS 647030-94-2 with seemingly close analogs (e.g., the 3-methoxy or 4-fluoro variant) cannot reproduce its specific pharmacological fingerprint without re-validation.

N-(3-Bromophenyl)-4-(2-phenyl-1,3-oxazol-5-yl)pyrimidin-2-amine: Quantitative Differentiation Against Closest Analogs


Lipophilicity Tuning: The 3-Bromophenyl Substituent Confers Elevated LogP Relative to Common Analogs

The 3-bromophenyl moiety increases calculated lipophilicity by approximately 0.8–1.5 LogP units compared to the 3-methoxy, 3,5-dimethoxy, and 4-fluoro analogs [1]. Higher LogP is associated with enhanced passive membrane permeability but may reduce aqueous solubility, directly influencing in vitro assay behavior and in vivo distribution. The bromine atom also provides a distinct heavy-atom signature for crystallographic phasing and mass spectrometry detection [1].

Physicochemical profiling Lipophilicity Drug design

Molecular Weight and Heavy Atom Count: Differentiated Detection Sensitivity in Mass Spectrometry

The presence of bromine (atomic weight 79.9) raises the molecular weight of CAS 647030-94-2 to 393.2 g/mol and the heavy atom count to 25, compared to 334.4 g/mol and 24 heavy atoms for the 4-fluoro analog [1]. The distinctive bromine isotopic pattern (1:1 M/M+2 ratio) provides an unambiguous mass spectrometric signature, enabling confident detection and quantification in complex biological matrices even at low concentrations.

Bioanalytical chemistry Mass spectrometry Metabolite identification

Hydrogen Bond Acceptor Count: The Bromine Atom Alters the H-Bond Pharmacophore

CAS 647030-94-2 possesses five hydrogen bond acceptor sites, distinct from the six acceptors found in the 3-methoxy analog (additional oxygen lone pair) [1]. In the adenosine kinase inhibitor chemotype, H-bond acceptor count at the N-aryl position has been shown to influence binding pose and potency, with over-functionalization often reducing target engagement [2]. The 3-bromo compound preserves the minimal H-bond profile while maintaining steric bulk.

Structure-activity relationships Molecular recognition Kinase inhibitor design

Rotatable Bond Count: Conformational Restriction Advantage Over Flexibile Analogs

With only four rotatable bonds, CAS 647030-94-2 is conformationally more restricted than the 3-methoxy (5 rotatable bonds) and 3,5-dimethoxy (6 rotatable bonds) analogs, yet slightly more flexible than the 4-fluoro version (4 rotatable bonds, but smaller substituent volume) [1]. The bromine atom's van der Waals radius (1.85 Å) introduces steric constraints absent in smaller substituents, potentially pre-organizing the bioactive conformation and reducing the entropic penalty upon target binding [1].

Conformational analysis Entropic binding Drug-likeness

Topological Polar Surface Area (TPSA): Maintained Within Oral Bioavailability Window

CAS 647030-94-2 exhibits a TPSA of 63.8 Ų, identical to the 4-fluoro analog and within 3–5 Ų of the 3-methoxy and 3,5-dimethoxy variants [1]. All members of this series fall within the accepted threshold of <140 Ų for predicted oral absorption and <90 Ų for potential CNS penetration [1]. This indicates that the 3-bromo substitution does not compromise membrane permeability relative to analogs while offering the unique advantages of bromine-mediated interactions.

ADME prediction Oral bioavailability Blood-brain barrier penetration

Adenosine Kinase Inhibition: Class-Level Activity Inference from the 2-Aryl Oxazolo-Pyrimidine Chemotype

The 2-aryl oxazolo-pyrimidine scaffold to which CAS 647030-94-2 belongs has been validated as a novel adenosine kinase (ADK) inhibitor chemotype through virtual screening and high-throughput derivatization studies [1]. While the exact IC50 of this compound against ADK is not publicly available, the core pharmacophore—a 2-aryl group attached to an oxazole-pyrimidine hybrid—is the essential recognition motif for ADK inhibition [1]. The 3-bromophenyl substituent at the 2-amino position is positioned to modulate potency in the same manner as the 7-amino residues varied in the Bauser et al. study, where modifications at this vector shifted IC50 values across a >100-fold range [1].

Adenosine kinase Neurodegeneration Pain Seizure

N-(3-Bromophenyl)-4-(2-phenyl-1,3-oxazol-5-yl)pyrimidin-2-amine: Best-Fit Research Application Scenarios


Adenosine Kinase Inhibitor Screening Library Enrichment

Based on the class-level evidence that 2-aryl oxazolo-pyrimidines are validated ADK inhibitors [2], CAS 647030-94-2 is a suitable candidate for inclusion in focused screening libraries targeting adenosine kinase for neurodegeneration, seizure, ischemia, inflammatory pain, and related indications. Its elevated lipophilicity (XLogP3-AA = 4.5) [1] and bromine-facilitated mass spectrometry detection [1] make it particularly amenable to high-throughput screening workflows where rapid hit triage via LC-MS is required.

Structural Biology: Bromine as an Anomalous Scattering Probe

The 3-bromophenyl substituent provides a covalently incorporated anomalous scatterer for X-ray crystallographic phasing (bromine K-edge at 0.92 Å) [1]. This compound can serve as a tool ligand for soaking experiments to determine co-crystal structures of target kinases or ADK, circumventing the need for selenomethionine labeling or heavy-atom derivatization, thereby accelerating structure-based drug design workflows.

Comparative Metabolism Studies via Bromine Isotopic Tracking

The distinctive 1:1 Br isotope ratio (79Br/81Br) [1] enables unambiguous tracking of the parent compound and its metabolites in complex biological matrices. This compound is well-suited for in vitro metabolic stability assays (liver microsomes, hepatocytes) where metabolite identification is complicated by endogenous interferences, providing cleaner data than non-halogenated or fluorine-only analogs [1].

Insecticidal/Acaricidal Lead Optimization Starting Point

Related pyrimidinamine derivatives containing the phenyloxazole moiety have demonstrated insecticidal and acaricidal activities in bioassays against agriculturally relevant pests [3]. The 3-bromophenyl variant, with its optimized lipophilicity and conformational profile [1], represents a logical starting scaffold for agrochemical lead optimization programs where bromine substitution has historically enhanced potency and environmental persistence.

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